molecular formula C13H19Cl2N3 B14705033 2-(3,4-Dichlorophenyl)-1,3-dipropylguanidine CAS No. 17826-44-7

2-(3,4-Dichlorophenyl)-1,3-dipropylguanidine

Cat. No.: B14705033
CAS No.: 17826-44-7
M. Wt: 288.21 g/mol
InChI Key: OFNMHUGWUXZCNZ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1,3-dipropylguanidine is an organic compound characterized by the presence of a dichlorophenyl group and a dipropylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1,3-dipropylguanidine typically involves the reaction of 3,4-dichloroaniline with dipropylcyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1,3-dipropylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1,3-dipropylguanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-dipropylguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another dichlorophenyl compound with herbicidal properties.

    3,4-Dichlorophenylacetic acid: A related compound used in organic synthesis.

Uniqueness

2-(3,4-Dichlorophenyl)-1,3-dipropylguanidine is unique due to its specific structural features and the presence of both dichlorophenyl and dipropylguanidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

17826-44-7

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.21 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2,3-dipropylguanidine

InChI

InChI=1S/C13H19Cl2N3/c1-3-7-16-13(17-8-4-2)18-10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H2,16,17,18)

InChI Key

OFNMHUGWUXZCNZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=NCCC)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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